

Solubility characteristics of (R)-3-Ethylmorpholine in common solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-3-Ethylmorpholine

Cat. No.: B1590941

[Get Quote](#)

Executive Summary

(R)-3-Ethylmorpholine is a substituted morpholine derivative of significant interest as a chiral building block in modern medicinal chemistry. Its utility in the synthesis of complex pharmaceutical agents necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. Solubility dictates critical process parameters, including reaction kinetics, solvent selection for synthesis and purification, and ultimately, the viability of formulation pathways. This guide provides a comprehensive analysis of the solubility characteristics of **(R)-3-Ethylmorpholine**, grounded in its fundamental molecular properties. While publicly available quantitative data is limited, this document establishes a robust theoretical framework to predict solubility across common solvent classes. Furthermore, it provides detailed, field-proven experimental protocols for determining thermodynamic solubility, empowering researchers to generate the precise data required for their specific applications.

Physicochemical Profile of (R)-3-Ethylmorpholine

The solubility of a molecule is a direct consequence of its structure. The key to understanding the behavior of **(R)-3-Ethylmorpholine** lies in the interplay of its polar morpholine core, the nonpolar ethyl substituent, and its capacity for hydrogen bonding.

The morpholine ring itself is a hybrid of a polar ether (C-O-C) and a secondary amine (C-N(H)-C). The nitrogen atom acts as a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), while the oxygen atom serves as an additional HBA. This dual functionality is the

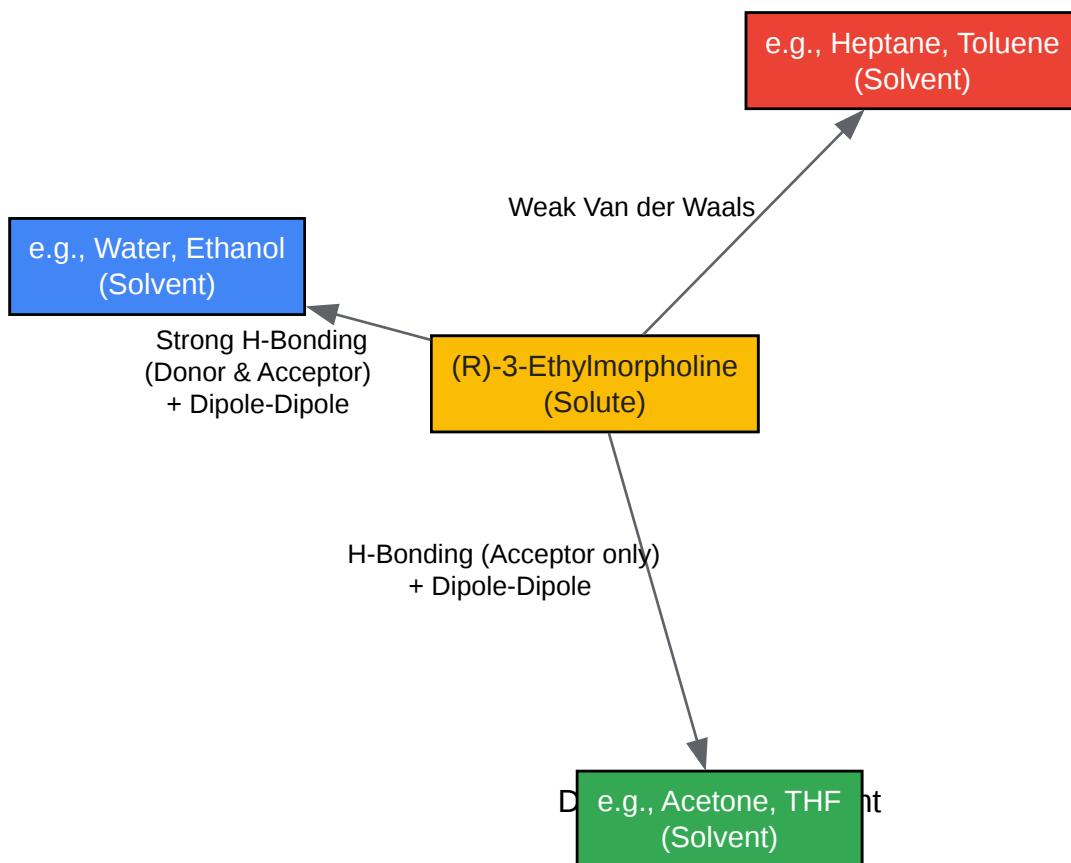
primary driver of its interaction with polar solvents. The chiral ethyl group at the 3-position introduces a degree of lipophilicity.

A summary of its key physicochemical parameters is presented in Table 1.

Table 1: Physicochemical Properties of **(R)-3-Ethylmorpholine**

Property	Value	Implication for Solubility	Source
Molecular Formula	C ₆ H ₁₃ NO	-	[1][2]
Molecular Weight	115.17 g/mol	Influences mass-based solubility calculations.	[2]
Appearance	Colorless to pale yellow liquid	-	[3]
Boiling Point	160.6 ± 15.0 °C	High boiling point suggests strong intermolecular forces.	[1]
Density	0.878 g/cm ³ (at 20°C)	-	[1]
Hydrogen Bond Donor Count	1 (from the N-H group)	Critical for solubility in protic solvents (e.g., water, alcohols).	[1]
Hydrogen Bond Acceptor Count	2 (from the N and O atoms)	Promotes solubility in solvents with hydrogen bond donors.	[1]
Topological Polar Surface Area (TPSA)	21.3 Å ²	A low TPSA is generally associated with good cell permeability, but the value is sufficient to indicate significant polarity and potential for polar interactions.	[1][2]
XLogP3 (Predicted)	0.4	This value indicates a relatively balanced hydrophilic-lipophilic character, suggesting solubility in a range of	[1]

polar solvents and
limited solubility in
very nonpolar
solvents.


The XLogP3 value of 0.4 is particularly instructive; it quantifies the molecule's partitioning behavior between octanol and water. A value near zero suggests a compound that does not strongly favor a highly lipophilic or a highly hydrophilic environment, predicting broad solubility in polar solvents.^[4]

Theoretical Framework and Solubility Predictions

The principle of "like dissolves like" governs solubility and is predicated on the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.

The primary interactions governing the solubility of **(R)-3-Ethylmorpholine** are:

- Hydrogen Bonding: The N-H group can donate a hydrogen bond, and the nitrogen and oxygen atoms can accept hydrogen bonds. This is the most powerful non-covalent interaction available to the molecule.
- Dipole-Dipole Interactions: The polar C-O, C-N, and N-H bonds create a net molecular dipole, allowing for electrostatic interactions with other polar molecules.
- Van der Waals Forces (London Dispersion): The ethyl group and the aliphatic backbone of the morpholine ring contribute to these weaker, nonpolar interactions.

[Click to download full resolution via product page](#)

Caption: Intermolecular forces between **(R)-3-Ethylmorpholine** and solvent classes.

Solubility in Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents are characterized by their ability to both donate and accept hydrogen bonds. Due to the presence of the N-H donor and the N and O acceptors on the **(R)-3-Ethylmorpholine** ring, strong solute-solvent hydrogen bonds can be readily formed. This interaction is powerful enough to overcome the solute-solute and solvent-solvent forces. Prediction: High solubility, likely miscible in lower alcohols.

Solubility in Dipolar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF)

These solvents have significant dipole moments but lack hydrogen bond donors. **(R)-3-Ethylmorpholine** can still act as a hydrogen bond donor to the oxygen atoms in these solvents.

(e.g., the carbonyl in acetone or ethyl acetate). Dipole-dipole interactions will also be significant. While the interactions are favorable, they are generally weaker than the comprehensive H-bonding network in protic solvents. Prediction: Good to moderate solubility.

Solubility in Nonpolar Aprotic Solvents (e.g., Toluene, Heptane, Hexane)

These solvents lack a significant dipole and cannot participate in hydrogen bonding. The only favorable interactions are the relatively weak van der Waals forces between the solvent and the aliphatic portions of the solute (the ethyl group and -CH₂- groups). The strong, polar self-interactions of **(R)-3-Ethylmorpholine** (hydrogen bonding and dipole-dipole) are difficult for these nonpolar solvents to disrupt. Prediction: Low to very low solubility.

Quantitative and Predicted Solubility Data

A critical aspect of process development is the move from qualitative prediction to quantitative data. Currently, only one specific data point for **(R)-3-Ethylmorpholine** is prominently available in chemical databases.

Table 2: Experimentally Determined Aqueous Solubility

Solvent	Temperature (°C)	Solubility (g/L)	Molarity (mol/L)	Source
Water	25	149	~1.29	[1]

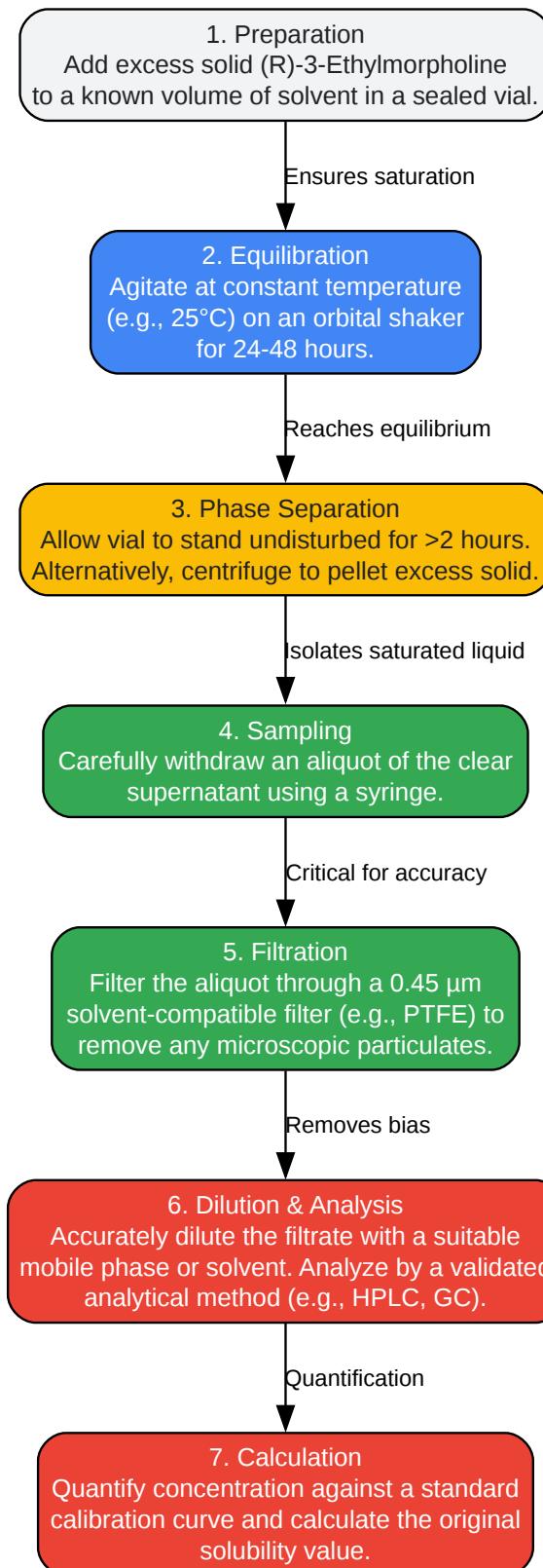
This high aqueous solubility confirms the predictions based on its molecular structure. For other common organic solvents, experimental determination is required. Table 3 provides a framework for this investigation, combining theoretical predictions with placeholders for empirical data.

Table 3: Predicted Solubility of **(R)-3-Ethylmorpholine** in Common Organic Solvents

Solvent	Class	Predicted Solubility	Experimental Value at 25°C (g/100 mL)
Methanol	Polar Protic	Miscible	To Be Determined
Ethanol	Polar Protic	Miscible	To Be Determined
Isopropanol	Polar Protic	High / Miscible	To Be Determined
Acetone	Dipolar Aprotic	High	To Be Determined
Ethyl Acetate	Dipolar Aprotic	Moderate	To Be Determined
Dichloromethane (DCM)	Dipolar Aprotic	Moderate	To Be Determined
Tetrahydrofuran (THF)	Dipolar Aprotic	High	To Be Determined
Toluene	Nonpolar Aprotic	Low	To Be Determined
Heptane / Hexane	Nonpolar Aprotic	Very Low	To Be Determined

Experimental Methodology: Thermodynamic Solubility Determination

To generate the crucial data for Table 3, a rigorous and reproducible method is essential. The gold standard for determining thermodynamic (or equilibrium) solubility is the Saturation Shake-Flask Method.^{[5][6]} This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.


Protocol: Shake-Flask Equilibrium Solubility Determination

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Core Principle: An excess of the solid compound is agitated in a known volume of solvent for a sufficient duration to reach equilibrium. The saturated supernatant is then carefully separated

and analyzed to determine the concentration of the dissolved solute.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Methodology:

- Preparation:
 - Add an excess amount of **(R)-3-Ethylmorpholine** to a series of glass vials (e.g., 20 mL scintillation vials). "Excess" means enough solid should remain visible at the end of the experiment. A starting point is ~100-200 mg per 5 mL of solvent.
 - Causality: The presence of undissolved solid is the thermodynamic definition of a saturated solution at equilibrium.
 - Accurately add a known volume (e.g., 5.0 mL) of the desired, high-purity solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker or tumbling rotator within a temperature-controlled chamber set to the desired temperature (e.g., 25.0 ± 0.5 °C).
 - Agitate the samples for a predetermined period, typically 24 to 48 hours. For new compounds, it is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau, thereby verifying equilibrium.
 - Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. A long equilibration time is necessary to ensure the system is not under kinetic control and has reached its lowest energy state (thermodynamic equilibrium).^[5]
- Phase Separation:
 - Remove the vials from the shaker and allow them to stand undisturbed in the same temperature-controlled environment for at least 2-4 hours. This allows the excess solid to settle.

- For fine particles that do not settle easily, centrifugation of the sealed vial is recommended.
- Causality: This step is crucial to allow for clean sampling of the supernatant without disturbing the solid phase.
- Sampling and Filtration:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean, pre-weighed vial.
 - Causality: Filtration is a critical, non-negotiable step. It removes any microscopic, undissolved particles that would otherwise lead to a significant overestimation of solubility.
- Analysis:
 - Accurately dilute a known volume or weight of the clear filtrate with a suitable solvent (often the mobile phase for chromatography).
 - Quantify the concentration of **(R)-3-Ethylmorpholine** in the diluted sample using a validated analytical method with a proper calibration curve. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spec detection is common. Gas Chromatography (GC) is also a viable alternative.
 - Causality: A validated, linear calibration curve ensures that the measured analytical response accurately correlates to the concentration of the analyte.
- Calculation:
 - Using the concentration determined from the calibration curve, back-calculate the concentration in the original, undiluted filtrate, accounting for all dilution factors.
 - Express the final solubility in standard units, such as mg/mL, g/100 mL, or mol/L.

Conclusion

(R)-3-Ethylmorpholine is a polar molecule with a balanced hydrophilic-lipophilic character, driven by its capacity for hydrogen bonding and a small alkyl substituent. Its physicochemical properties predict high solubility in polar protic solvents like water and alcohols, moderate to good solubility in dipolar aprotic solvents, and poor solubility in nonpolar solvents. The experimentally confirmed high aqueous solubility (149 g/L) supports this theoretical assessment. For applications requiring the use of other organic solvents, this guide provides the predictive framework and a robust, gold-standard experimental protocol—the Shake-Flask Method—to enable researchers and drug development professionals to generate the precise, reliable quantitative data necessary for informed process design, optimization, and formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 74572-05-7((3R)-3-ethylmorpholine) | Kuujia.com [kuujia.com]
- 2. 3-Ethylmorpholine | C6H13NO | CID 14267782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Solubility characteristics of (R)-3-Ethylmorpholine in common solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590941#solubility-characteristics-of-r-3-ethylmorpholine-in-common-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com